molecular formula C10H10BrNO2 B1598192 5-Bromo-2-methoxyphenethyl isocyanate CAS No. 480439-04-1

5-Bromo-2-methoxyphenethyl isocyanate

Cat. No. B1598192
CAS RN: 480439-04-1
M. Wt: 256.1 g/mol
InChI Key: IEKFZVSKEVFNQZ-UHFFFAOYSA-N
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Description

  • Appearance : Hazy light yellow liquid .

Synthesis Analysis

The synthesis of this compound involves the reaction of 2-methoxyphenethylamine (a primary amine) with phosgene (a source of isocyanate). The bromine atom is introduced during the reaction, resulting in the formation of 5-bromo-2-methoxyphenethyl isocyanate .


Molecular Structure Analysis

The molecular structure consists of a phenethyl group (with a methoxy substituent) attached to an isocyanate functional group. The bromine atom is positioned at the para position on the phenyl ring .


Chemical Reactions Analysis

  • Cyclization Reactions : Can undergo intramolecular cyclization reactions to form heterocyclic compounds .

Physical And Chemical Properties Analysis

  • Boiling Point : Approximately 280-281°C .
  • Density : 1.454 g/mL at 25°C .
  • Refractive Index (n20/D) : 1.5620 (literature value) .

Mechanism of Action

The compound’s mechanism of action depends on its specific application. As an isocyanate, it can react with nucleophiles (such as amines or alcohols) to form covalent bonds. Its reactivity makes it useful in synthetic chemistry and material science .

Safety and Hazards

  • Caution : Handle with care. It is recommended to refrigerate this compound .

properties

CAS RN

480439-04-1

Molecular Formula

C10H10BrNO2

Molecular Weight

256.1 g/mol

IUPAC Name

4-bromo-2-(2-isocyanatoethyl)-1-methoxybenzene

InChI

InChI=1S/C10H10BrNO2/c1-14-10-3-2-9(11)6-8(10)4-5-12-7-13/h2-3,6H,4-5H2,1H3

InChI Key

IEKFZVSKEVFNQZ-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)Br)CCN=C=O

Canonical SMILES

COC1=C(C=C(C=C1)Br)CCN=C=O

Pictograms

Irritant; Health Hazard

Origin of Product

United States

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